A Comprehensive Technical Guide to the Synthesis and Characterization of N,N-Bis(2,3-epoxypropyl)cyclohexylamine
A Comprehensive Technical Guide to the Synthesis and Characterization of N,N-Bis(2,3-epoxypropyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of N,N-Bis(2,3-epoxypropyl)cyclohexylamine, a diepoxy compound with potential applications in various fields, including drug development and material science. This document details the synthetic pathway, experimental protocols, and comprehensive characterization of the target molecule and its key intermediate.
Introduction
N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a difunctional epoxy compound derived from cyclohexylamine. The presence of two reactive epoxy groups makes it a valuable crosslinking agent and a versatile building block in organic synthesis. Its potential applications stem from the ability of the epoxide rings to react with a variety of nucleophiles, enabling the formation of complex molecular architectures. This guide serves as a practical resource for researchers interested in the preparation and detailed analysis of this compound.
Synthesis Pathway
The synthesis of N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a two-step process that begins with the reaction of cyclohexylamine with epichlorohydrin. This initial reaction forms the dichlorohydrin intermediate, N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine. Subsequent treatment of this intermediate with a base induces dehydrochlorination and ring-closure to yield the final diepoxide product.
Caption: Synthetic route to N,N-Bis(2,3-epoxypropyl)cyclohexylamine.
Experimental Protocols
Synthesis of N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine (Intermediate)
This procedure is adapted from the method described by McKelvey et al. (1959).[1]
Materials:
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Cyclohexylamine
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Epichlorohydrin
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Methanol
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Diethyl ether
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Petroleum ether
Procedure:
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In a well-ventilated fume hood, a solution of cyclohexylamine in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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The flask is cooled in an ice bath.
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Epichlorohydrin is added dropwise to the stirred solution of cyclohexylamine, maintaining the temperature below 25°C. A molar ratio of at least 2:1 of epichlorohydrin to cyclohexylamine should be used.
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After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.
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The solvent and excess epichlorohydrin are removed under reduced pressure.
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The resulting residue is dissolved in diethyl ether and washed with water to remove any unreacted cyclohexylamine hydrochloride.
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The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine.
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The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether.
Synthesis of N,N-Bis(2,3-epoxypropyl)cyclohexylamine (Final Product)
This procedure is a continuation of the synthesis, adapted from McKelvey et al. (1959).[1]
Materials:
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N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine
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Sodium hydroxide
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Diethyl ether
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Anhydrous sodium sulfate
Procedure:
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The N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine intermediate is dissolved in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
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A concentrated aqueous solution of sodium hydroxide is added portion-wise to the stirred solution at room temperature.
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The reaction mixture is stirred vigorously for 4-6 hours at room temperature to effect the dehydrochlorination and ring closure.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic extracts are washed with water until neutral and then dried over anhydrous sodium sulfate.
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The solvent is removed by rotary evaporation to yield N,N-Bis(2,3-epoxypropyl)cyclohexylamine as an oily residue.
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The product can be further purified by vacuum distillation.
Characterization Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁NO₂ | [1] |
| Molecular Weight | 211.30 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid | |
| Boiling Point | 126-128 °C at 4 mmHg | [1] |
Analytical and Spectroscopic Data
| Analysis/Technique | Result | Reference/Note |
| Elemental Analysis | Calculated for C₁₂H₂₁NO₂: N, 6.63%; Found: N, 6.44% | [1] |
| Oxirane Oxygen | Calculated: 15.1%; Found: 14.9% | [1] |
| ¹H NMR (Expected) | Cyclohexyl protons: 1.0-1.9 ppm (m, 11H); Epoxy protons: 2.4-3.2 ppm (m, 10H, including CH₂-N and CH-O of epoxy rings) | Based on the analysis of similar N,N-diglycidyl compounds. The exact chemical shifts and coupling constants would require experimental verification. |
| ¹³C NMR (Expected) | Cyclohexyl carbons: ~25-60 ppm; Epoxy carbons: ~44-52 ppm (CH₂-N, CH-O, CH₂-O) | Based on the analysis of analogous structures. The carbon of the cyclohexyl ring attached to the nitrogen would be the most downfield of the aliphatic signals. The two carbons of the oxirane ring would appear in the characteristic region for epoxides. |
| FTIR (Expected) | ~2930, 2850 cm⁻¹ (C-H stretch, aliphatic); ~1250, 915, 840 cm⁻¹ (epoxy ring vibrations) | The characteristic peaks for the epoxy group are crucial for confirming the success of the epoxidation step. The absence of a broad O-H stretch around 3300-3500 cm⁻¹ would indicate the conversion of the chlorohydrin intermediate. |
| Mass Spec (Expected) | Molecular ion peak (M⁺) at m/z = 211.16. Fragmentation patterns would likely involve the loss of epoxypropyl groups and fragmentation of the cyclohexyl ring. | Expected based on the molecular formula. |
Experimental Workflow and Logic
The synthesis and characterization process follows a logical progression from starting materials to the purified and analyzed final product.
Caption: Workflow for the synthesis and characterization of the target compound.
Applications in Drug Development and Research
N,N-Bis(2,3-epoxypropyl)cyclohexylamine serves as a versatile precursor in the synthesis of various biologically active molecules. The diepoxy functionality allows for the introduction of two identical or different substituents through ring-opening reactions with various nucleophiles, such as amines, thiols, and alcohols. This can lead to the generation of libraries of compounds for screening in drug discovery programs. Potential areas of interest include the development of:
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Anticancer agents: The epoxy groups can react with nucleophilic sites on biomolecules, a mechanism exploited by some alkylating anticancer drugs.
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Enzyme inhibitors: The compound can be used to synthesize molecules that can irreversibly bind to the active sites of specific enzymes.
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Drug delivery systems: Polymerization of this monomer can lead to the formation of biocompatible matrices for controlled drug release.
Safety and Handling
N,N-Bis(2,3-epoxypropyl)cyclohexylamine, like many epoxy compounds, should be handled with care. It is expected to be a skin and eye irritant and a potential sensitizer. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of this compound and its precursors.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of N,N-Bis(2,3-epoxypropyl)cyclohexylamine. The experimental protocols are based on established literature, and the characterization data, including expected spectroscopic features, offer a comprehensive profile of the molecule. This information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and utilization of this versatile diepoxy compound.
